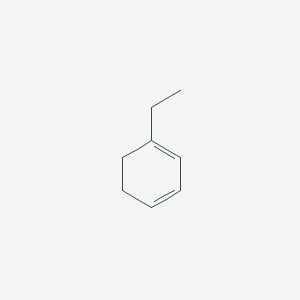

1-Ethylcyclohexa-1,3-diene

Description

Structure

3D Structure

Properties

CAS No. |

38095-76-0 |

|---|---|

Molecular Formula |

C8H12 |

Molecular Weight |

108.18 g/mol |

IUPAC Name |

1-ethylcyclohexa-1,3-diene |

InChI |

InChI=1S/C8H12/c1-2-8-6-4-3-5-7-8/h3-4,6H,2,5,7H2,1H3 |

InChI Key |

WZMQOSYJAAMGTB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CCC1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Ethylcyclohexa-1,3-diene from Ethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of 1-Ethylcyclohexa-1,3-diene, a valuable building block in organic synthesis, starting from the readily available precursor, ethylbenzene. The synthesis is a two-step process involving an initial Birch reduction to form an unconjugated diene, followed by an isomerization to yield the desired conjugated diene. This guide details the underlying chemical principles, experimental methodologies, and data interpretation crucial for the successful execution of this transformation.

Synthetic Strategy: A Two-Step Approach

The conversion of ethylbenzene to this compound is efficiently achieved through a two-step synthetic sequence:

-

Birch Reduction: Ethylbenzene is first subjected to a Birch reduction, a dissolving metal reduction in liquid ammonia with an alcohol as a proton source. This reaction selectively reduces the aromatic ring to yield the unconjugated diene, 1-ethyl-1,4-cyclohexadiene.

-

Isomerization: The thermodynamically less stable 1,4-diene is then isomerized to the more stable, conjugated this compound. This can be accomplished using a suitable catalyst.

This strategy allows for a controlled reduction of the aromatic ring, avoiding complete saturation to ethylcyclohexane.

Reaction Mechanisms and Pathways

Birch Reduction of Ethylbenzene

The Birch reduction of ethylbenzene proceeds through the following mechanistic steps:

Figure 1: Reaction mechanism for the Birch reduction of ethylbenzene.

The ethyl group, being an electron-donating group (EDG), directs the reduction to the ortho and meta positions. This regioselectivity results in the formation of 1-ethyl-1,4-cyclohexadiene as the major product.

Isomerization of 1-Ethyl-1,4-cyclohexadiene

The non-conjugated 1,4-diene is then isomerized to the thermodynamically more stable conjugated 1,3-diene. This process is typically catalyzed by a transition metal complex, such as chlorotris(triphenylphosphine)rhodium(I) or similar ruthenium catalysts.

Experimental Protocols

The following protocols are based on established procedures for Birch reductions of alkylbenzenes and subsequent diene isomerizations.

Step 1: Birch Reduction of Ethylbenzene to 1-Ethyl-1,4-cyclohexadiene

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethylbenzene | 106.17 | 10.62 g | 0.10 |

| Sodium | 22.99 | 4.60 g | 0.20 |

| Liquid Ammonia | 17.03 | ~200 mL | - |

| Anhydrous Ethanol | 46.07 | 11.52 mL | 0.20 |

| Diethyl Ether | 74.12 | - | - |

| Saturated Ammonium Chloride Solution | - | - | - |

| Anhydrous Magnesium Sulfate | 120.37 | - | - |

Procedure:

-

A three-necked round-bottom flask equipped with a dry ice condenser, a dropping funnel, and a mechanical stirrer is charged with approximately 200 mL of liquid ammonia.

-

Small pieces of sodium metal (4.60 g, 0.20 mol) are added cautiously to the liquid ammonia with vigorous stirring. The formation of a deep blue solution indicates the dissolution of sodium.

-

A solution of ethylbenzene (10.62 g, 0.10 mol) in anhydrous ethanol (11.52 mL, 0.20 mol) is added dropwise from the dropping funnel over 30 minutes. The blue color of the reaction mixture should be maintained throughout the addition.

-

After the addition is complete, the reaction is stirred for an additional 2 hours.

-

The reaction is quenched by the slow addition of saturated ammonium chloride solution until the blue color disappears.

-

The ammonia is allowed to evaporate overnight in a well-ventilated fume hood.

-

The remaining residue is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 1-ethyl-1,4-cyclohexadiene.

Step 2: Isomerization of 1-Ethyl-1,4-cyclohexadiene to this compound

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Crude 1-Ethyl-1,4-cyclohexadiene | 108.18 | (from previous step) | ~0.10 |

| Chlorotris(triphenylphosphine)rhodium(I) | 922.88 | 92.3 mg | 0.0001 |

| Anhydrous Ethanol | 46.07 | 100 mL | - |

Procedure:

-

The crude 1-ethyl-1,4-cyclohexadiene is dissolved in anhydrous ethanol (100 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Chlorotris(triphenylphosphine)rhodium(I) (92.3 mg, 0.1 mmol) is added to the solution.

-

The reaction mixture is heated to reflux and monitored by gas chromatography (GC) until the starting material is consumed (typically 2-4 hours).

-

The solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel using hexane as the eluent to afford pure this compound.

Data Presentation

Expected Yields

| Step | Product | Typical Yield (%) |

| 1. Birch Reduction | 1-Ethyl-1,4-cyclohexadiene | 70-80 |

| 2. Isomerization | This compound | >90 |

Spectroscopic Data for this compound

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |

| δ (ppm) | Assignment |

| 5.85 (m, 1H) | =CH- |

| 5.75 (m, 1H) | =CH- |

| 5.40 (m, 1H) | =CH- |

| 2.15 (m, 4H) | -CH₂-CH₂- |

| 2.05 (q, J = 7.5 Hz, 2H) | -CH₂-CH₃ |

| 1.00 (t, J = 7.5 Hz, 3H) | -CH₂-CH₃ |

Note: Actual chemical shifts and coupling constants may vary slightly depending on the solvent and spectrometer.

Experimental Workflow and Logical Relationships

The overall synthetic process can be visualized as a linear workflow with distinct stages of reaction and purification.

Figure 2: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from ethylbenzene via a two-step Birch reduction and subsequent isomerization is a robust and efficient method. This guide provides the necessary theoretical background and detailed experimental protocols to enable researchers to successfully perform this synthesis. The provided data serves as a benchmark for reaction monitoring and product characterization. Careful execution of the described procedures should provide the target compound in good yield and purity, making it accessible for further applications in synthetic and medicinal chemistry.

An In-depth Technical Guide on the Formation of 1-Ethylcyclohexa-1,3-diene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary mechanism for the formation of 1-Ethylcyclohexa-1,3-diene, a substituted cyclic diene with applications in organic synthesis. The core focus of this document is the acid-catalyzed dehydration of ethyl-substituted cyclohexanols, a common and effective method for generating this class of compounds.

Core Mechanism: Acid-Catalyzed Dehydration (E1 Elimination)

The formation of this compound is most readily achieved through the acid-catalyzed dehydration of a suitable ethyl-substituted cyclohexanol precursor. This reaction typically proceeds via an E1 (Elimination, Unimolecular) mechanism. The overall transformation involves the removal of a water molecule from the alcohol, leading to the formation of a double bond. The generation of a conjugated diene system is favored due to its increased stability.

The reaction is initiated by the protonation of the hydroxyl group of the alcohol by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).[1][2] This protonation converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺). The subsequent departure of a water molecule results in the formation of a carbocation intermediate. A base (such as water or the conjugate base of the acid) then abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond. To form the conjugated 1,3-diene, this process of elimination occurs a second time or a rearrangement takes place to facilitate the formation of the conjugated system.

Potential Precursors and Pathways

Several ethyl-substituted cyclohexanol isomers can serve as precursors for this compound. The specific precursor will influence the reaction conditions and the distribution of products.

-

Dehydration of 1-Ethylcyclohexanol: This tertiary alcohol readily forms a stable tertiary carbocation upon loss of water. Subsequent elimination of a proton from an adjacent carbon can lead to 1-ethylcyclohexene. Further elimination or rearrangement under forcing conditions would be required to generate the diene.

-

Dehydration of 2-Ethylcyclohexanol: This secondary alcohol will form a secondary carbocation. This carbocation can undergo a 1,2-hydride shift to form a more stable tertiary carbocation, which can then lead to a mixture of products, including this compound.[3]

-

Dehydration of 1-Ethylcyclohex-2-en-1-ol: This allylic alcohol is a prime candidate for the direct formation of this compound. The hydroxyl group can be protonated and eliminated to form a resonance-stabilized allylic carbocation. Subsequent deprotonation would readily yield the conjugated diene.

Signaling Pathways and Logical Relationships

The following diagram illustrates the generalized E1 mechanism for the acid-catalyzed dehydration of an alcohol to form an alkene.

Caption: Generalized E1 mechanism for alcohol dehydration.

The specific pathway for the formation of this compound from a precursor like 1-Ethylcyclohex-2-en-1-ol is depicted below.

Caption: Formation of this compound.

Quantitative Data

The following table summarizes representative quantitative data for acid-catalyzed dehydration reactions of cyclohexanol derivatives. The exact values for the synthesis of this compound may vary depending on the specific precursor and reaction conditions.

| Parameter | Value | Reference |

| Precursor | Cyclohexanol | [4] |

| Catalyst | 85% Phosphoric Acid | [4] |

| Temperature | Distillation up to 100-150 °C | [5] |

| Yield | 82% (for cyclohexene) | [4] |

| Activation Energy (Ea) | 140-150 kJ/mol (for cyclohexanol dehydration over zeolites) |

Experimental Protocols

The following is a representative experimental protocol for the synthesis of a cyclohexadiene derivative via acid-catalyzed dehydration, adapted from procedures for the dehydration of cyclohexanol.[5][6]

Synthesis of this compound from 1-Ethylcyclohex-2-en-1-ol

Materials:

-

1-Ethylcyclohex-2-en-1-ol

-

85% Phosphoric Acid (H₃PO₄)

-

Anhydrous Calcium Chloride (CaCl₂) or Sodium Sulfate (Na₂SO₄)

-

Saturated Sodium Chloride Solution (Brine)

-

10% Sodium Carbonate Solution

-

Boiling chips

Apparatus:

-

Round-bottom flask (100 mL)

-

Simple distillation apparatus

-

Separatory funnel

-

Erlenmeyer flask

-

Heating mantle

-

Ice bath

Procedure:

-

Reaction Setup: In a 100-mL round-bottom flask, combine 10 mL of 1-Ethylcyclohex-2-en-1-ol and 5 mL of 85% phosphoric acid. Add a few boiling chips to ensure smooth boiling.

-

Distillation: Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask and a receiving flask cooled in an ice bath. Heat the mixture gently using a heating mantle.

-

Collection of Distillate: Collect the distillate that boils below 100 °C. The distillation should be carried out slowly to ensure good separation.[1]

-

Work-up:

-

Transfer the distillate to a separatory funnel.

-

Wash the distillate sequentially with 10 mL of 10% sodium carbonate solution (to neutralize any remaining acid), 10 mL of water, and 10 mL of saturated sodium chloride solution.

-

Separate the organic layer.

-

-

Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous calcium chloride or sodium sulfate to remove any residual water.

-

Final Purification: Decant the dried liquid into a clean, pre-weighed round-bottom flask. A final simple distillation can be performed to obtain the purified this compound, collecting the fraction with the expected boiling point.

Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification of this compound.

Caption: Workflow for synthesis and purification.

References

An In-depth Technical Guide on the Structural Isomerism and Stability of 1-Ethylcyclohexa-1,3-diene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomerism of 1-ethylcyclohexa-1,3-diene, with a focus on the relative thermodynamic stabilities of its isomers. This document details the experimental and computational methodologies used to determine these properties, presenting quantitative data in a clear, comparative format.

Introduction to Structural Isomerism in Ethylcyclohexadienes

This compound (C₈H₁₂) is a substituted cyclic diene that can exist as a variety of structural isomers. These isomers arise from the different possible positions of the double bonds and the ethyl group on the cyclohexane ring. The relative stability of these isomers is of significant interest in organic chemistry, as it influences reaction pathways, product distributions, and the overall energetic landscape of related chemical systems.

The primary isomers of relevance include positional isomers, where the ethyl group and the double bonds are located at different positions on the six-membered ring. These include various ethylcyclohexadiene isomers. The stability of these dienes is largely governed by the principles of conjugation and hyperconjugation. Conjugated dienes, where the two double bonds are separated by a single bond, are generally more stable than their non-conjugated (isolated) counterparts. This increased stability is attributed to the delocalization of π-electrons over the four-carbon system.

Thermodynamic Stability of this compound Isomers

The relative stabilities of the structural isomers of this compound can be quantified by determining their thermodynamic properties, such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of isomerization. A key study by Taskinen and Nummelin investigated the thermodynamic equilibrium between 12 isomeric species derived from 4-vinylcyclohexene, including several ethylcyclohexadienes. The equilibrium was established using a strong base, potassium tert-butoxide, in dimethyl sulfoxide (DMSO) at various temperatures. The composition of the equilibrium mixture was then analyzed by gas-liquid chromatography (GLC) to determine the relative concentrations of the isomers.

From these temperature-dependent equilibrium constants, the standard Gibbs free energy, enthalpy, and entropy changes for the isomerization reactions were calculated. While the full dataset from the original publication is not reproduced here, the study established the order of stability among the major isomers.

Table 1: Relative Thermodynamic Stabilities of Selected Ethylcyclohexadiene Isomers

| Isomer | Relative Gibbs Free Energy (kJ/mol) | Relative Enthalpy (kJ/mol) | Relative Entropy (J/mol·K) |

| This compound | 0.00 (Reference) | 0.00 (Reference) | 0.00 (Reference) |

| 2-Ethylcyclohexa-1,3-diene | Data not available | Data not available | Data not available |

| 3-Ethylcyclohexa-1,4-diene | Data not available | Data not available | Data not available |

| 4-Ethylcyclohexa-1,3-diene | Data not available | Data not available | Data not available |

| (E)-3-Ethylidenecyclohexene | Data not available | Data not available | Data not available |

| (Z)-3-Ethylidenecyclohexene | Data not available | A reported enthalpy difference of 2.0 kJ/mol less stable than the (E)-isomer. | Data not available |

Note: Specific quantitative values for all isomers from the cited study were not available in the searched resources. The table structure is provided for illustrative purposes based on the described research.

The conjugated this compound is expected to be one of the most stable isomers due to the stabilizing effect of the conjugated double bond system. The relative stabilities of other isomers will depend on factors such as the degree of substitution of the double bonds and steric interactions.

Experimental Protocols for Determining Isomer Stability

The determination of the thermodynamic stability of diene isomers involves several key experimental procedures. These protocols are designed to establish a chemical equilibrium between the isomers and then to accurately quantify the composition of the resulting mixture.

Base-Catalyzed Isomerization for Equilibration

Objective: To achieve a thermodynamic equilibrium among the structural isomers of ethylcyclohexadiene.

Methodology:

-

Reagents and Materials:

-

Starting material (e.g., 4-vinylcyclohexene or a mixture of ethylcyclohexadiene isomers)

-

Potassium tert-butoxide (t-BuOK)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Inert gas (e.g., Nitrogen or Argon)

-

Reaction vessel (e.g., sealed ampoules or a flask with a reflux condenser)

-

Thermostatically controlled oil bath or heating mantle

-

Quenching solution (e.g., ice-cold water or dilute acid)

-

Organic solvent for extraction (e.g., diethyl ether or pentane)

-

-

Procedure:

-

A known amount of the starting diene is dissolved in anhydrous DMSO in the reaction vessel under an inert atmosphere.

-

A catalytic amount of potassium tert-butoxide is added to the solution. The concentration of the base is typically in the range of 0.1 to 1 M.

-

The reaction vessel is sealed and placed in a thermostatically controlled bath at a specific temperature. The reaction is allowed to proceed for a sufficient time to reach equilibrium. This time is determined by analyzing samples at different time points until the isomer ratio remains constant.

-

The process is repeated at several different temperatures to allow for the determination of enthalpy and entropy changes.

-

Once equilibrium is reached, the reaction is quenched by rapidly cooling the mixture and adding an ice-cold quenching solution to neutralize the base.

-

The organic products are extracted from the aqueous mixture using a suitable organic solvent.

-

The organic extract is washed with water and brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is carefully removed under reduced pressure.

-

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Quantification

Objective: To separate, identify, and quantify the individual isomers in the equilibrium mixture.

Methodology:

-

Instrumentation:

-

Gas chromatograph (GC) equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

Capillary column suitable for hydrocarbon separation (e.g., a non-polar or medium-polarity column like DB-5ms or HP-5ms).

-

-

Procedure:

-

The prepared sample from the equilibration experiment is diluted in a suitable solvent (e.g., hexane or pentane).

-

A small volume of the diluted sample is injected into the GC.

-

The GC oven temperature is programmed to effectively separate the different isomers based on their boiling points and interactions with the stationary phase. A typical temperature program might start at a low temperature (e.g., 40-60 °C) and ramp up to a higher temperature (e.g., 150-200 °C).

-

The separated isomers are detected by the FID or MS. The retention time of each peak is used for isomer identification by comparison with authentic standards or by analysis of the mass spectra.

-

The relative peak areas from the FID chromatogram are used to determine the mole percentage of each isomer in the equilibrium mixture. It is assumed that the FID response factor is similar for all isomers.

-

The mass spectrometer provides fragmentation patterns for each isomer, aiding in their structural elucidation and confirming their identity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To unambiguously determine the structure of the isolated isomers.

Methodology:

-

Instrumentation:

-

High-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

-

Procedure:

-

Pure samples of each isomer, if they can be isolated (e.g., by preparative GC), are dissolved in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR and ¹³C NMR spectra are acquired.

-

The chemical shifts, coupling constants (J-values), and integration of the signals in the ¹H NMR spectrum provide detailed information about the connectivity of the protons and the structure of the molecule.

-

The chemical shifts in the ¹³C NMR spectrum indicate the number of unique carbon environments.

-

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish proton-proton and proton-carbon correlations, respectively, to confirm the structural assignments.

-

Computational Chemistry Methods for Stability Analysis

In addition to experimental methods, computational chemistry provides a powerful tool for investigating the relative stabilities of isomers.

Methodology:

-

Software and Theoretical Levels:

-

Quantum chemistry software packages (e.g., Gaussian, Spartan, etc.).

-

Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) or larger) is commonly used for geometry optimization and frequency calculations.

-

Higher-level ab initio methods (e.g., Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory) can be used for more accurate energy calculations.

-

-

Procedure:

-

The 3D structures of all possible isomers of this compound are built.

-

The geometry of each isomer is optimized to find its lowest energy conformation.

-

Vibrational frequency calculations are performed to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

The electronic energies, enthalpies, and Gibbs free energies of each isomer are calculated.

-

The relative stabilities of the isomers are determined by comparing their calculated thermodynamic properties.

-

Visualizing Isomeric Relationships and Stability

The relationships between the different structural isomers and their relative energy levels can be effectively visualized using diagrams.

Caption: Relationship between isomers and their general stability.

Caption: Experimental workflow for determining isomer stability.

Conclusion

The structural isomerism of this compound presents a rich landscape for the study of thermodynamic stability. Experimental techniques, primarily base-catalyzed equilibration followed by gas chromatographic analysis, provide a robust method for determining the relative Gibbs free energies, enthalpies, and entropies of the various isomers. These experimental findings can be complemented and rationalized by computational chemistry methods. A thorough understanding of the relative stabilities of these dienes is fundamental for predicting their behavior in chemical reactions and for the rational design of synthetic pathways involving these and related structures.

Spectroscopic Characterization of 1-Ethylcyclohexa-1,3-diene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-Ethylcyclohexa-1,3-diene (C₈H₁₂), a cyclic diene of interest in organic synthesis and materials science.[1][2] Due to a lack of publicly available experimental spectra for this specific compound, this document presents predicted spectroscopic data based on the analysis of its parent compound, 1,3-cyclohexadiene, and structurally analogous molecules. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) are provided to guide researchers in the empirical analysis of this and similar volatile organic compounds.

Introduction

This compound is a substituted cyclic diene with potential applications as a monomer in polymerization reactions, a ligand in organometallic chemistry, and a building block in the synthesis of more complex molecules. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and structure in these applications. This guide synthesizes the expected spectroscopic signatures of this compound to facilitate its identification and analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound. These predictions are derived from the known spectral data of 1,3-cyclohexadiene and the expected influence of an ethyl substituent on the chemical shifts, vibrational frequencies, and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H2 | 5.8 - 6.0 | d | ~5 |

| H3 | 5.9 - 6.1 | m | - |

| H4 | 5.7 - 5.9 | m | - |

| H5 | 2.1 - 2.3 | m | - |

| H6 | 2.1 - 2.3 | m | - |

| -CH₂- (ethyl) | 2.0 - 2.2 | q | ~7.5 |

| -CH₃ (ethyl) | 1.0 - 1.2 | t | ~7.5 |

Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 | 135 - 140 |

| C2 | 125 - 130 |

| C3 | 120 - 125 |

| C4 | 120 - 125 |

| C5 | 25 - 30 |

| C6 | 25 - 30 |

| -CH₂- (ethyl) | 20 - 25 |

| -CH₃ (ethyl) | 10 - 15 |

Fourier-Transform Infrared (FTIR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3050 - 3010 | C-H stretch | =C-H (vinylic) |

| 2965 - 2850 | C-H stretch | -C-H (aliphatic) |

| 1650 - 1600 | C=C stretch | Conjugated Diene |

| 1465 - 1430 | C-H bend | -CH₂- |

| 1385 - 1370 | C-H bend | -CH₃ |

| ~800 | C-H bend | =C-H (out-of-plane) |

Mass Spectrometry (MS)

Predicted Fragmentation Pattern (Electron Ionization)

| m/z | Predicted Identity | Notes |

| 108 | [M]⁺ | Molecular ion peak. |

| 93 | [M - CH₃]⁺ | Loss of a methyl radical. |

| 79 | [M - C₂H₅]⁺ | Loss of an ethyl radical. |

| 77 | [C₆H₅]⁺ | Phenyl cation, rearrangement may occur. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These are generalized protocols and may require optimization based on the specific instrumentation and sample purity.

NMR Spectroscopy of a Liquid Sample

-

Sample Preparation:

-

Dissolve approximately 5-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[3][4]

-

The chosen solvent should not have signals that overlap with the analyte's peaks.[3]

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[3][4]

-

Cap the NMR tube securely.[3]

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust its position according to the manufacturer's guidelines.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum. A standard acquisition may include 8-16 scans.

-

Acquire a ¹³C NMR spectrum. This will require a significantly larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

If necessary, perform additional experiments like DEPT, COSY, HSQC, and HMBC for unambiguous signal assignment.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, coupling constants, and integrals to elucidate the molecular structure.

-

FTIR Spectroscopy of a Liquid Sample

-

Sample Preparation (Neat Liquid):

-

Attenuated Total Reflectance (ATR): Place a single drop of this compound directly onto the ATR crystal.[5] Ensure good contact between the sample and the crystal.[5] This method is often preferred for its simplicity and minimal sample preparation.

-

Transmission Cell: Place a drop of the liquid on a polished salt plate (e.g., NaCl or KBr) and cover it with a second plate to create a thin film.[6]

-

-

Instrument Setup:

-

Ensure the sample chamber of the FTIR spectrometer is clean and dry.

-

Select the appropriate spectral range (e.g., 4000 to 400 cm⁻¹).[7]

-

Set the desired resolution (e.g., 4 cm⁻¹).

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty ATR crystal or clean salt plates.[8] This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O) and the sample holder.

-

Acquire the sample spectrum. Co-adding multiple scans (e.g., 16-32) will improve the signal-to-noise ratio.[7]

-

-

Data Processing and Interpretation:

-

The instrument software will automatically perform the background subtraction.

-

Identify the characteristic absorption bands and correlate them with specific functional groups and bond vibrations in the molecule.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or dichloromethane). The concentration should be in the ppm range (e.g., 100 ppm).

-

-

Instrument Setup:

-

Install an appropriate capillary column in the GC (e.g., a non-polar column like HP-5MS).[1][9]

-

Set the carrier gas (typically Helium) flow rate (e.g., 1 mL/min).[1][9]

-

Set the temperature program for the GC oven. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C) to ensure separation of components.[1]

-

Set the injector temperature (e.g., 250°C).[1]

-

Set the MS parameters, including the ionization mode (typically Electron Ionization at 70 eV), the mass range to be scanned (e.g., m/z 40-300), and the temperatures for the ion source and transfer line.[1]

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector port.[1]

-

The instrument will automatically begin the GC separation and subsequent MS analysis.

-

-

Data Analysis:

-

Analyze the resulting chromatogram to determine the retention time of the compound, which is indicative of its volatility and interaction with the column stationary phase.

-

Analyze the mass spectrum corresponding to the chromatographic peak of this compound.

-

Identify the molecular ion peak to confirm the molecular weight.

-

Analyze the fragmentation pattern to gain structural information and compare it with spectral libraries (e.g., NIST).[1][9]

-

Workflow and Relationships

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of an organic compound like this compound.

Caption: A flowchart illustrating the process of spectroscopic characterization.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data and standardized experimental protocols for the characterization of this compound. While the presented data is theoretical, it offers a robust starting point for researchers in identifying and analyzing this compound. The detailed methodologies for NMR, FTIR, and GC-MS are designed to be broadly applicable, enabling scientists and professionals in drug development and other fields to obtain high-quality empirical data for this and other related molecules. The combination of predicted data and practical protocols aims to streamline the research process and facilitate new discoveries.

References

- 1. 4.8. Determination of Volatile Organic Compounds (VOCs) Using Gas Chromatography-Mass Spectroscopy (GC/MS) [bio-protocol.org]

- 2. This compound | C8H12 | CID 14290322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sites.bu.edu [sites.bu.edu]

- 4. publish.uwo.ca [publish.uwo.ca]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. researchgate.net [researchgate.net]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. Determination of volatile organic compounds (VOCs) in indoor work environments by solid phase microextraction-gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-Ethylcyclohexa-1,3-diene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-Ethylcyclohexa-1,3-diene. Due to the limited availability of public experimental spectra for this specific compound, this guide utilizes predicted spectral data, offering a reliable reference for the identification and characterization of this molecule. The methodologies for NMR data acquisition are also detailed to facilitate the replication of similar experiments.

Data Presentation

The predicted ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. These predictions are based on established chemical shift principles and spectral databases.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H3 | 5.95 | d | 9.5 | 1H |

| H2 | 5.80 | dt | 9.5, 3.8 | 1H |

| H4 | 5.65 | m | - | 1H |

| H5 | 2.20 | m | - | 2H |

| H6 | 2.10 | m | - | 2H |

| -CH₂- (ethyl) | 2.05 | q | 7.5 | 2H |

| -CH₃ (ethyl) | 1.00 | t | 7.5 | 3H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C1 | 138.5 |

| C2 | 129.0 |

| C3 | 125.5 |

| C4 | 122.0 |

| C5 | 28.0 |

| C6 | 22.5 |

| -CH₂- (ethyl) | 25.0 |

| -CH₃ (ethyl) | 13.0 |

Experimental Protocols

The following section outlines a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for a liquid organic compound such as this compound.

Sample Preparation

-

Solvent Selection : Choose a suitable deuterated solvent that will dissolve the sample and has a known chemical shift for reference. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Sample Concentration : For a standard ¹H NMR spectrum, a concentration of 5-25 mg of the compound in 0.6-0.75 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a more concentrated sample (50-100 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

-

Sample Dissolution : Accurately weigh the sample and dissolve it in the chosen deuterated solvent in a small vial. Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

-

Transfer to NMR Tube : Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. It is advisable to filter the solution through a small plug of cotton or glass wool in the pipette to remove any particulate matter. The final solution height in the tube should be approximately 4-5 cm.

-

Internal Standard : Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shifts to 0 ppm. However, modern NMR spectrometers can also be calibrated using the residual solvent peak.

NMR Data Acquisition

-

Spectrometer Setup : The NMR spectra should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

Locking and Shimming : Insert the NMR tube into the spectrometer. The instrument's magnetic field is "locked" onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called "shimming" to ensure sharp, well-resolved peaks.

-

¹H NMR Acquisition Parameters :

-

Pulse Sequence : A standard single-pulse experiment is typically used.

-

Spectral Width : Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Acquisition Time : Typically 2-4 seconds.

-

Relaxation Delay : A delay of 1-5 seconds between pulses allows for the relaxation of the nuclei.

-

Number of Scans : For a sample of sufficient concentration, 8 to 16 scans are usually adequate.

-

-

¹³C NMR Acquisition Parameters :

-

Pulse Sequence : A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

-

Spectral Width : Set to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

Acquisition Time : Typically 1-2 seconds.

-

Relaxation Delay : A delay of 2-5 seconds is common.

-

Number of Scans : A larger number of scans (e.g., 128 to 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing : The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier Transform (FT). The spectrum is then phased, baseline corrected, and referenced.

Mandatory Visualization

The following diagram illustrates the logical workflow from sample preparation to the final analysis of NMR spectral data.

Caption: Workflow for NMR spectral data acquisition and analysis.

Mass Spectrometry Fragmentation of 1-Ethylcyclohexa-1,3-diene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expected mass spectrometry fragmentation pattern of 1-Ethylcyclohexa-1,3-diene. The content is structured to be a valuable resource for researchers and professionals in drug development and related scientific fields, offering detailed experimental protocols and a thorough examination of the fragmentation pathways.

Core Concepts: Retro-Diels-Alder Fragmentation

The fragmentation of this compound under electron ionization (EI) mass spectrometry is anticipated to be predominantly governed by the retro-Diels-Alder (rDA) reaction.[1][2][3] This pericyclic reaction is the microscopic reverse of the Diels-Alder cycloaddition and is a common fragmentation pathway for cyclic systems containing a double bond.[1][2][3] The rDA mechanism involves the concerted cleavage of two sigma bonds, leading to the formation of a diene and a dienophile. For this compound, this process is expected to yield two primary neutral fragments, with the charge being retained by one of them, leading to the observed ions in the mass spectrum.

Predicted Mass Spectrometry Fragmentation Pattern

The electron ionization of this compound (m/z = 108) will likely lead to a molecular ion peak. The subsequent fragmentation is predicted to proceed through two primary pathways: a retro-Diels-Alder (rDA) reaction and the loss of the ethyl substituent.

The primary rDA fragmentation is expected to cleave the cyclohexadiene ring, resulting in the formation of ethylene and 1,3-butadiene or, alternatively, ethene and an ethyl-substituted butadiene radical cation. The charge can be retained on either fragment, leading to ions at m/z 80 (loss of ethylene) or m/z 54 (butadiene radical cation).

A competing fragmentation pathway involves the loss of the ethyl group (a fragment with a mass of 29) from the molecular ion, which would result in a fragment ion at m/z 79.[4] Further fragmentation of these primary ions can also occur, leading to smaller charged species.

The following table summarizes the predicted major fragments and their plausible, albeit theoretical, relative abundances.

| m/z | Proposed Fragment Ion | Proposed Neutral Loss | Plausible Relative Abundance |

| 108 | [C8H12]+• (Molecular Ion) | - | Moderate |

| 93 | [C7H9]+ | [CH3]• | Low |

| 80 | [C6H8]+• | C2H4 | High (likely base peak) |

| 79 | [C6H7]+ | C2H5• | Moderate to High |

| 54 | [C4H6]+• | C4H6 | Moderate |

Experimental Protocol: GC-MS Analysis

The following is a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on established methods for the analysis of volatile organic compounds and terpenes.[5][6][7][8]

1. Sample Preparation:

-

For liquid samples, dilute the sample in a volatile solvent such as hexane or ethyl acetate to a concentration of approximately 10-100 µg/mL.

-

For headspace analysis of solid or liquid samples, place a known quantity of the sample in a sealed vial and heat to an appropriate temperature (e.g., 60-80°C) to allow volatile compounds to partition into the headspace.[6]

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, operated in split mode with a split ratio of 20:1 to 50:1.

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 5-10°C/min to 250°C.

-

Final hold: Hold at 250°C for 5-10 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 35-350.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Data Acquisition: Full scan mode.

4. Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time.

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak and major fragment ions.

-

Compare the obtained spectrum with a library of mass spectra (e.g., NIST) if available, or interpret the fragmentation pattern based on known fragmentation mechanisms like the retro-Diels-Alder reaction.

Fragmentation Pathway Visualization

The following diagram illustrates the proposed primary fragmentation pathways for this compound.

References

- 1. m.youtube.com [m.youtube.com]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. A High-Throughput Method for the Comprehensive Analysis of Terpenes and Terpenoids in Medicinal Cannabis Biomass - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of terpenes in cannabis by GC-MS: method development and its application to Cannabis sativa L extracts | Scientific Letters [publicacoes.cespu.pt]

An In-depth Technical Guide to the Electronic Transitions in 1-Ethylcyclohexa-1,3-diene

This technical guide provides a comprehensive overview of the electronic transitions in 1-Ethylcyclohexa-1,3-diene, tailored for researchers, scientists, and drug development professionals. The document details the theoretical framework governing these transitions, predicted spectroscopic data, and a standardized experimental protocol for their characterization.

Introduction to Electronic Transitions in Conjugated Dienes

This compound is a cyclic conjugated diene. The conjugation of the double bonds, meaning the alternating pattern of single and double bonds, results in a delocalized π-electron system. This delocalization is the primary factor influencing the molecule's electronic transitions. When the molecule absorbs light in the ultraviolet-visible (UV-Vis) region, an electron is promoted from a lower energy molecular orbital to a higher energy one.

In conjugated systems like this compound, the most significant electronic transition is the π → π* transition. This involves the excitation of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).[1][2][3] The energy gap between the HOMO and LUMO determines the wavelength of light absorbed. As the extent of conjugation increases, this energy gap decreases, leading to absorption at longer wavelengths (a bathochromic or red shift).[1]

Predicted UV-Vis Spectroscopic Data

The maximum wavelength of absorption (λmax) for conjugated dienes can be reliably predicted using the Woodward-Fieser rules.[4][5][6][7] These empirical rules provide a base value for a given diene chromophore, with incremental additions for various substituents and structural features.

For this compound, which is a homoannular (cisoid) diene, the predicted λmax is calculated as follows:

| Component | Wavelength Increment (nm) |

| Base Value (Homoannular Diene) | 253 |

| Alkyl Substituent (Ethyl group) | 5 |

| Ring Residues (2) | 10 (2 x 5) |

| Calculated λmax | 268 |

Table 1: Predicted UV-Vis Absorption Maximum for this compound

Theoretical Framework of Electronic Transitions

The electronic transitions in this compound can be visualized through a molecular orbital (MO) diagram. The four p-orbitals of the conjugated system combine to form four π molecular orbitals: two bonding (π1 and π2) and two anti-bonding (π3* and π4). In the ground state, the four π-electrons fill the two bonding orbitals. The HOMO is therefore π2, and the LUMO is π3. The primary UV-Vis absorption corresponds to the transition of an electron from π2 to π3*.

Experimental Protocol for UV-Vis Analysis

The following protocol outlines the steps for the experimental determination of the UV-Vis spectrum of this compound.

4.1. Materials and Instrumentation

-

Sample: this compound

-

Solvent: Spectroscopic grade ethanol or hexane

-

Instrumentation: Dual-beam UV-Vis spectrophotometer

-

Cuvettes: 1 cm path length quartz cuvettes

4.2. Sample Preparation

-

Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 x 10⁻³ M.

-

From the stock solution, prepare a series of dilutions to find an optimal concentration that gives an absorbance reading between 0.5 and 1.0 at the λmax. A typical concentration for this measurement would be around 1 x 10⁻⁵ M.

4.3. Instrumental Analysis

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Set the wavelength range for the scan, typically from 200 nm to 400 nm for a conjugated diene.

-

Fill a cuvette with the pure solvent to be used as a reference (blank).

-

Fill a second cuvette with the sample solution.

-

Place the reference and sample cuvettes in the appropriate holders in the spectrophotometer.

-

Run a baseline correction with the solvent-filled cuvette.

-

Acquire the absorption spectrum of the sample.

4.4. Data Analysis

-

Identify the wavelength of maximum absorbance (λmax) from the spectrum.

-

If the molar absorptivity (ε) is to be determined, use the Beer-Lambert law (A = εbc), where A is the absorbance at λmax, b is the path length of the cuvette (1 cm), and c is the molar concentration of the solution.

Conclusion

The electronic transitions of this compound are primarily governed by its conjugated π-electron system, leading to a characteristic π → π* absorption in the UV region. The predicted λmax of 268 nm, calculated using the Woodward-Fieser rules, provides a strong theoretical basis for experimental investigation. The outlined experimental protocol offers a standardized method for the accurate characterization of the UV-Vis spectrum of this and related compounds, which is essential for various applications in chemical analysis and drug development.

References

- 1. Conjugated dienes and bathochromic effect [quimicaorganica.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemistnotes.com [chemistnotes.com]

- 5. Calculation of λmax of Organic Compounds Using Woodward Fieser Rules (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 6. Woodwards rule | PPTX [slideshare.net]

- 7. Woodward's rules - Wikipedia [en.wikipedia.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Conformational Analysis of Substituted Cyclohexadienes

Core Concepts in Cyclohexadiene Conformation

Cyclohexadienes, cyclic hydrocarbons with two double bonds, are fundamental structures in organic chemistry. Their substituted derivatives are prevalent in natural products and are key motifs in medicinal chemistry. Understanding the three-dimensional arrangement of atoms, or conformation, of these rings is critical for predicting their reactivity, biological activity, and physical properties. Unlike the well-studied cyclohexane, the presence of sp²-hybridized carbon atoms introduces distinct conformational preferences in 1,3- and 1,4-cyclohexadiene rings.

1,3-Cyclohexadiene

The 1,3-cyclohexadiene molecule is not planar. It adopts a twisted or half-chair conformation to relieve ring strain.[1] This non-planar structure possesses C₂ symmetry.[2] Microwave spectroscopy and electron diffraction studies have confirmed this twisted conformation.[2] The molecule undergoes a ring inversion process, transitioning between two equivalent twisted forms through a planar transition state.

1,4-Cyclohexadiene

Early studies suggested that 1,4-cyclohexadiene might be planar, but it is now understood to exist in a non-planar, boat-like conformation.[2][3] This conformation helps to minimize steric interactions between the interior hydrogens. Like its 1,3-isomer, the 1,4-cyclohexadiene ring is flexible and can undergo conformational inversion. The energy barrier for this inversion is relatively low.

Conformational Effects of Substitution

The introduction of substituents onto the cyclohexadiene ring significantly influences its conformational equilibrium. The energetic balance between different conformers is dictated by a combination of steric and electronic effects.

Substituted 1,3-Cyclohexadienes and Allylic Strain

In substituted 1,3-cyclohexadienes, a key factor governing conformational preference is A(1,3) strain , also known as allylic strain. This type of strain arises from steric repulsion between a substituent and a vinyl proton or another substituent located in a 1,3-relationship on the ring. For instance, a substituent at a pseudo-axial position on one of the sp³ carbons can experience significant steric clash with the hydrogen on the adjacent sp² carbon. This often leads to a conformational preference where the bulky substituent occupies a pseudo-equatorial position to minimize these unfavorable interactions.

Substituted 1,4-Cyclohexadienes

For 1,4-cyclohexadienes, the boat-like conformation presents two distinct substituent positions: pseudo-axial and pseudo-equatorial. Similar to cyclohexanes, bulky substituents generally prefer the pseudo-equatorial position to avoid steric hindrance with the opposing methylene group and the other substituent in a 1,4-relationship. The relative stability of cis and trans isomers is determined by the energetic cost of placing substituents in these positions. For example, in a trans-1,4-disubstituted cyclohexadiene, a conformation with both substituents in pseudo-equatorial positions is generally more stable than one with both in pseudo-axial positions.

Quantitative Conformational Analysis

The energetic differences between conformers can be quantified through experimental and computational methods. These values are crucial for predicting the population of each conformer at equilibrium.

| Compound | Method | ΔG° (kcal/mol) (Axial -> Equatorial) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | Reference |

| Methylcyclohexane (for comparison) | Low-Temperature ¹³C NMR | 1.74 | 1.75 | -0.03 | J. Org. Chem.[4] |

| Ethylcyclohexane (for comparison) | Low-Temperature ¹³C NMR | - | 1.54 | 1.3 | J. Org. Chem.[4] |

| Isopropylcyclohexane (for comparison) | Low-Temperature ¹³C NMR | - | 1.40 | 3.5 | J. Org. Chem.[4] |

Note: Quantitative data specifically for substituted cyclohexadienes is sparse in the provided search results. The table above includes data for substituted cyclohexanes to illustrate the types of quantitative analysis performed, as these principles are extended to cyclohexadiene systems.

Experimental Protocols for Conformational Analysis

A combination of spectroscopic and computational techniques is employed to elucidate the conformational landscapes of substituted cyclohexadienes.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying molecular conformation in solution.[5]

-

Chemical Shifts and Coupling Constants: The chemical shift of a proton is sensitive to its local electronic environment, which changes with conformation. Vicinal coupling constants (³JHH) are related to the dihedral angle between two adjacent C-H bonds, as described by the Karplus equation. By measuring these coupling constants, one can deduce the preferred conformation. For example, SCF–INDO–FPT calculations have been used to determine theoretical homoallylic coupling constants in flat cyclohexa-1,4-diene molecules to understand their conformation.[6]

-

Dynamic NMR (DNMR): At low temperatures, the ring inversion of cyclohexadienes can be slowed down on the NMR timescale, allowing for the observation of distinct signals for each conformer. As the temperature is raised, these signals broaden and eventually coalesce into a single averaged signal. By analyzing the line shapes at different temperatures, it is possible to determine the rate of interconversion and the activation energy barrier for the ring flip.

X-ray Crystallography

X-ray crystallography provides a precise three-dimensional structure of a molecule in the solid state.[7][8] It is an invaluable technique for determining bond lengths, bond angles, and dihedral angles with high accuracy. The resulting electron density map allows for the generation of a detailed molecular model.[8][9] However, it is important to note that the conformation observed in the crystal lattice may not be the most stable conformation in solution due to packing forces.

Computational Chemistry

Theoretical calculations are essential for complementing experimental data and providing a deeper understanding of conformational preferences.

-

Ab Initio and Density Functional Theory (DFT): These quantum mechanical methods can be used to calculate the energies of different conformers and the transition states that connect them.[4] By mapping the potential energy surface, one can identify the most stable conformations and the energy barriers for interconversion.[5] For instance, ab initio force methods have been used to calculate the optimized structures of 1,3- and 1,4-cyclohexadiene, confirming their non-planar conformations.[2]

-

Molecular Mechanics (MM): This approach uses classical mechanics to model the energy of a molecule as a function of its geometry. While less computationally intensive than quantum methods, MM can provide valuable insights into the conformational preferences of large molecules, especially when parameterized appropriately for the system of interest.

Visualizing Conformational Analysis Workflows

Graphviz diagrams can be used to illustrate the logical flow of conformational analysis and its application in drug development.

References

- 1. File:1,3-cyclohexadiene-conformation-2D-skeletal.png - Wikimedia Commons [commons.wikimedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. auremn.org.br [auremn.org.br]

- 6. Conformational analysis of cyclohexa-1,4-dienes by nuclear magnetic resonance - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. google.com [google.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

The Synthesis of Ethylcyclohexadiene: A Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and history of ethylcyclohexadiene synthesis, providing a comprehensive overview of the key methodologies, experimental protocols, and quantitative data. Ethylcyclohexadienes are valuable intermediates in organic synthesis, and understanding their preparation is crucial for the development of novel chemical entities.

Executive Summary

The synthesis of ethylcyclohexadienes has evolved significantly since the early 20th century. While early methods were often characterized by low yields and lack of selectivity, the advent of the Birch reduction in 1944 revolutionized the field, providing a reliable route to 1,4-disubstituted cyclohexadienes. This guide details the historical progression of synthetic strategies, from early attempts at catalytic hydrogenation and dehydration to the now-standard Birch reduction and other modern methods. Detailed experimental protocols for key syntheses are provided, along with tabulated quantitative data for easy comparison of different approaches. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical principles.

Historical Perspective and Discovery

The early history of ethylcyclohexadiene synthesis is not marked by a single, definitive discovery but rather by a gradual development of methods for the partial reduction of aromatic rings and the dehydration of cyclic alcohols. Prior to the mid-20th century, selective synthesis of cyclohexadienes was a significant challenge, with many reactions leading to over-reduction to the fully saturated cyclohexane or a mixture of products.

While specific documentation of the first synthesis of an ethylcyclohexadiene isomer is scarce in readily available literature, the foundational work on catalytic hydrogenation by scientists like Sabatier and Senderens in the early 1900s laid the groundwork for such transformations. However, controlling these reactions to yield the diene selectively was often unsuccessful. Similarly, the acid-catalyzed dehydration of ethylcyclohexanols was explored, but these reactions were prone to rearrangements and the formation of multiple isomers.

The true breakthrough in the controlled synthesis of cyclohexadienes came in 1944 with the work of Australian chemist Arthur J. Birch. The Birch reduction , a dissolving metal reduction of aromatic compounds in liquid ammonia with an alcohol, provided a general and predictable method for the synthesis of 1,4-cyclohexadienes.[1] This reaction remains a cornerstone of synthetic organic chemistry for accessing this class of compounds.

Key Synthesis Methodologies

Birch Reduction of Ethylbenzene

The Birch reduction is the most widely employed method for the synthesis of 1-ethyl-1,4-cyclohexadiene. The reaction involves the single-electron reduction of the aromatic ring by a dissolved alkali metal (typically sodium or lithium) in liquid ammonia, followed by protonation with an alcohol.

Reaction Pathway:

Figure 1. Birch reduction of ethylbenzene.

Experimental Protocol (Adapted from Rodriguez, J. et al., 1989):

To a solution of ethylbenzene (1 equivalent) in a mixture of liquid ammonia, anhydrous ethanol (2 equivalents), and anhydrous diethyl ether, small pieces of sodium metal (2.5 equivalents) are added portion-wise with vigorous stirring under a dry nitrogen atmosphere at -78 °C. The reaction is stirred for 2 hours, during which the characteristic blue color of the dissolved sodium persists. The reaction is then quenched by the cautious addition of ammonium chloride. After evaporation of the ammonia, the residue is partitioned between water and diethyl ether. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to afford 1-ethyl-1,4-cyclohexadiene.

Dehydration of Ethylcyclohexenols

The acid-catalyzed dehydration of ethyl-substituted cyclohexenols can, in principle, yield ethylcyclohexadienes. However, this method is often hampered by poor regioselectivity and the potential for rearrangement reactions, leading to a mixture of isomers. The choice of acid catalyst and reaction conditions is critical to directing the elimination to form the desired diene.

Logical Relationship:

Figure 2. Dehydration of ethylcyclohexenol.

Diels-Alder Reaction

While not a direct synthesis from a simple ethyl-substituted precursor, the Diels-Alder reaction represents a powerful tool for the construction of substituted cyclohexene rings, which can be precursors to ethylcyclohexadienes. This [4+2] cycloaddition reaction between a conjugated diene and a dienophile can be strategically employed to introduce the ethyl group and the diene functionality. For instance, a diene bearing an ethyl group could react with a suitable dienophile, or vice versa, to form the core cyclohexene structure. Further synthetic manipulations would then be required to generate the desired ethylcyclohexadiene isomer.

Quantitative Data

The following table summarizes key quantitative data for the synthesis of 1-ethyl-1,4-cyclohexadiene via the Birch reduction of ethylbenzene. Data for other methods is often less reported and more variable due to issues with selectivity.

| Parameter | Birch Reduction of Ethylbenzene |

| Starting Material | Ethylbenzene |

| Reagents | Sodium, Liquid Ammonia, Ethanol |

| Yield | 61%[2] |

| Key Reaction Conditions | -78 °C, 2 hours |

| Primary Product | 1-Ethyl-1,4-cyclohexadiene |

| Reference | Rodriguez, J.; Brun, P.; Waegell, B. J. Organomet. Chem.1989 , 359, 343-370. |

Spectroscopic Data of 1-Ethyl-1,4-cyclohexadiene

Characterization of the synthesized ethylcyclohexadiene isomers is crucial for confirming their structure and purity. Below is a summary of expected spectroscopic data for 1-ethyl-1,4-cyclohexadiene.

| Spectroscopic Technique | Expected Data for 1-Ethyl-1,4-cyclohexadiene |

| ¹H NMR | Signals for the ethyl group (triplet and quartet), olefinic protons, and methylene protons of the cyclohexadiene ring. |

| ¹³C NMR | Signals for the ethyl group carbons, four sp² hybridized carbons of the double bonds, and two sp³ hybridized carbons of the ring. |

| Infrared (IR) | C-H stretching frequencies for sp² and sp³ hybridized carbons, C=C stretching frequency. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of ethylcyclohexadiene (C₈H₁₂). |

Conclusion

The synthesis of ethylcyclohexadienes, particularly the 1,4-isomer, is most reliably achieved through the Birch reduction of ethylbenzene. This method offers good yields and high regioselectivity. While other historical and potential methods exist, such as the dehydration of ethylcyclohexenols and Diels-Alder reactions, they often present challenges in terms of control and selectivity. The information and protocols provided in this guide offer a solid foundation for researchers and professionals working with these important synthetic intermediates. Further research into catalytic and more environmentally benign methods for the selective synthesis of ethylcyclohexadiene isomers continues to be an area of active investigation.

References

An In-depth Technical Guide to the Basic Reactivity of 1-Ethylcyclohexa-1,3-diene with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles governing the reactivity of 1-Ethylcyclohexa-1,3-diene with various electrophiles. The document details the underlying mechanisms, predicts product distributions based on established chemical principles, and presents hypothetical experimental protocols and quantitative data to illustrate these reactions.

Core Principles of Electrophilic Addition to Conjugated Dienes

Conjugated dienes, such as this compound, exhibit characteristic reactivity patterns with electrophiles, primarily governed by the formation of a resonance-stabilized allylic carbocation intermediate. This intermediate can then be attacked by a nucleophile at two different positions, leading to two possible products: the 1,2-adduct and the 1,4-adduct.

The regioselectivity of the initial electrophilic attack is dictated by Markovnikov's rule, which states that the electrophile (often a proton) will add to the carbon atom of the double bond that already bears the greater number of hydrogen atoms, leading to the formation of the more stable carbocation. In the case of this compound, protonation is expected to occur at the C4 position to generate a more substituted and resonance-stabilized tertiary allylic carbocation.

The distribution between the 1,2- and 1,4-addition products is influenced by the reaction conditions, specifically temperature. This phenomenon is known as kinetic versus thermodynamic control.

-

Kinetic Control: At lower temperatures, the reaction is irreversible, and the major product is the one that is formed fastest (the kinetic product). This is typically the 1,2-adduct, as the nucleophile attacks the carbon atom closest to the initial site of electrophilic attack, which bears a greater positive charge density in the allylic carbocation intermediate.

-

Thermodynamic Control: At higher temperatures, the reaction becomes reversible, allowing for an equilibrium to be established. Under these conditions, the major product is the more stable one (the thermodynamic product). The thermodynamic product is often the 1,4-adduct, as it typically results in a more substituted and therefore more stable double bond.

Predicted Reactivity of this compound

Based on the core principles outlined above, the reactivity of this compound with various electrophiles can be predicted.

Hydrohalogenation (e.g., with HBr)

The reaction of this compound with a hydrohalic acid like HBr is expected to proceed via the formation of a tertiary allylic carbocation. Subsequent attack by the bromide ion can lead to two constitutional isomers.

-

1,2-Addition Product: 3-Bromo-3-ethyl-1-cyclohexene

-

1,4-Addition Product: 5-Bromo-1-ethyl-1-cyclohexene

At low temperatures, the 1,2-adduct is expected to be the major product (kinetic control). At higher temperatures, the more stable 1,4-adduct, with its trisubstituted double bond, is predicted to be the major product (thermodynamic control).

Halogenation (e.g., with Br₂)

The addition of bromine to this compound is expected to proceed through a cyclic bromonium ion intermediate. Nucleophilic attack by the bromide ion can then occur at either of the two carbons of the original double bond, leading to both 1,2- and 1,4-addition products. The stereochemistry of the addition is typically anti, meaning the two bromine atoms will be on opposite faces of the ring.

-

1,2-Addition Product: (trans)-3,4-Dibromo-1-ethylcyclohexene

-

1,4-Addition Product: (trans)-3,6-Dibromo-1-ethylcyclohexene

Reaction with N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a reagent used for allylic bromination. In the presence of a radical initiator (like light or AIBN) in a non-polar solvent like CCl₄, NBS will selectively brominate the allylic position of the diene, leading to substitution rather than addition. For this compound, this would primarily yield 5-bromo-1-ethylcyclohexa-1,3-diene.

Friedel-Crafts Type Reactions

While classic Friedel-Crafts reactions are characteristic of aromatic compounds, conjugated dienes can undergo analogous reactions under certain conditions, although they are less common and can be complicated by polymerization. A Friedel-Crafts acylation, for instance, with acetyl chloride and a Lewis acid catalyst like AlCl₃, could potentially lead to acylation at the diene. However, predicting the precise regioselectivity is challenging and would likely result in a mixture of products.

Quantitative Data Summary (Hypothetical)

The following table summarizes hypothetical quantitative data for the electrophilic addition of HBr to this compound under different temperature conditions to illustrate the principle of kinetic versus thermodynamic control.

| Temperature (°C) | 1,2-Adduct (%) | 1,4-Adduct (%) | Control Type |

| -78 | 85 | 15 | Kinetic |

| 0 | 60 | 40 | Mixed |

| 40 | 20 | 80 | Thermodynamic |

Detailed Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols for key reactions of this compound. These are intended to be illustrative and should be adapted based on specific laboratory conditions and safety protocols.

Hydrobromination of this compound (Kinetic Control)

-

Reagents:

-

This compound (1.0 g, 9.24 mmol)

-

33% HBr in acetic acid (3.0 mL, excess)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve this compound in 20 mL of diethyl ether in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the HBr in acetic acid solution dropwise to the stirred solution over 15 minutes.

-

Stir the reaction mixture at -78 °C for an additional 2 hours.

-

Quench the reaction by slowly adding 20 mL of cold saturated sodium bicarbonate solution.

-

Separate the organic layer, and wash it sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product mixture.

-

Analyze the product ratio using GC-MS or ¹H NMR spectroscopy.

-

Bromination of this compound

-

Reagents:

-

This compound (1.0 g, 9.24 mmol)

-

Bromine (0.47 mL, 9.24 mmol)

-

Dichloromethane (20 mL)

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve this compound in 20 mL of dichloromethane in a round-bottom flask equipped with a magnetic stir bar and an addition funnel.

-

Cool the solution to 0 °C in an ice bath.

-

Prepare a solution of bromine in 10 mL of dichloromethane and add it to the addition funnel.

-

Add the bromine solution dropwise to the stirred diene solution over 30 minutes, maintaining the temperature at 0 °C. The disappearance of the bromine color indicates the progress of the reaction.

-

After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes.

-

Wash the reaction mixture with 20 mL of saturated sodium thiosulfate solution to remove any unreacted bromine, followed by 20 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product mixture by column chromatography on silica gel.

-

Visualizations

Signaling Pathways and Logical Relationships

Caption: General mechanism of electrophilic addition to a conjugated diene.

Caption: Reaction pathway for the hydrobromination of this compound.

Experimental Workflow

Caption: A typical experimental workflow for an electrophilic addition reaction.

Methodological & Application

Application Notes and Protocols: Diels-Alder Reaction of 1-Ethylcyclohexa-1,3-diene with Maleic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the stereospecific construction of six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile. This reaction is of paramount importance in the synthesis of complex molecules, including natural products, pharmaceuticals, and advanced materials. The reaction between 1-Ethylcyclohexa-1,3-diene and maleic anhydride yields an ethyl-substituted bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride, a versatile intermediate for further chemical transformations. The reaction is known for its high stereoselectivity, typically favoring the formation of the endo isomer under kinetic control due to secondary orbital interactions.

Reaction Principle

The concerted mechanism of the Diels-Alder reaction involves the overlap of the highest occupied molecular orbital (HOMO) of the diene with the lowest unoccupied molecular orbital (LUMO) of the dienophile. The electron-withdrawing anhydride functionality on maleic anhydride lowers the energy of its LUMO, making it a highly reactive dienophile. The diene, this compound, must adopt an s-cis conformation for the reaction to occur. The ethyl substituent on the diene influences the regioselectivity and stereoselectivity of the reaction.

Quantitative Data

While specific experimental data for the Diels-Alder reaction of this compound with maleic anhydride is not extensively reported, the following table summarizes expected and analogous quantitative data based on similar reactions.

| Parameter | Expected Value / Range | Notes |

| Yield | 70-90% | Yields are typically high for Diels-Alder reactions with activated dienophiles. Actual yield is dependent on reaction conditions and purification efficiency. |

| Melting Point | 145-155 °C | Based on the melting point of the unsubstituted bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride (146-150 °C) and can be influenced by the ethyl substituent. |

| Appearance | White to off-white crystalline solid | The product is expected to be a stable, crystalline solid upon purification. |

| ¹H NMR (CDCl₃, ppm) | δ 6.2-6.4 (m, 2H, vinyl), 3.2-3.5 (m, 2H, bridgehead), 2.8-3.1 (m, 2H, anhydride), 1.2-1.8 (m, 4H, bridge), 1.4-1.7 (q, 2H, -CH₂CH₃), 0.8-1.0 (t, 3H, -CH₂CH₃) | Chemical shifts are estimates based on the unsubstituted analog and the expected influence of the ethyl group. |

| ¹³C NMR (CDCl₃, ppm) | δ 170-175 (C=O), 135-140 (vinyl), 45-50 (bridgehead), 40-45 (anhydride), 25-35 (bridge), 20-25 (-CH₂CH₃), 10-15 (-CH₂CH₃) | Chemical shifts are estimates based on the unsubstituted analog. |

| IR (KBr, cm⁻¹) | ~3050 (C-H, vinyl), ~2970 (C-H, alkyl), ~1850 & ~1780 (C=O, anhydride), ~1220 (C-O) | Characteristic strong anhydride C=O stretches are key indicators of product formation.[1][2] |

Experimental Protocol

This protocol details the synthesis, purification, and characterization of the Diels-Alder adduct of this compound and maleic anhydride.

Materials:

-

This compound

-

Maleic anhydride

-

Xylene (anhydrous)

-

Petroleum ether or Hexanes

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter flask

-

Melting point apparatus

-

NMR spectrometer

-

IR spectrometer

Procedure:

-